![molecular formula C23H23N3O5 B2693889 Ethyl 4-(2-((4-methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-41-8](/img/structure/B2693889.png)
Ethyl 4-(2-((4-methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound is an ester, as suggested by the “ethyl … carboxylate” portion of the name. Esters are commonly used in a variety of applications, from plastics to perfumes, due to their diverse properties. The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Pyridazine derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the formation of the ester. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and the ester group would likely have a significant impact on the compound’s shape and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The pyridazine ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar ester group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Pharmacological Screening
Compounds derived from Ethyl 4-(2-((4-methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have been synthesized and characterized for their antimicrobial and antioxidant properties. For instance, Dey et al. (2022) synthesized derivatives that demonstrated significant antimicrobial activity against various bacterial and fungal species, alongside notable antioxidant capabilities (Dey et al., 2022).
Anticancer Evaluation
Some derivatives have been evaluated for their anticancer activities. Bekircan et al. (2008) synthesized derivatives that were screened against a panel of 60 cell lines from nine cancer types, showing promising results at a fixed dose (Bekircan et al., 2008).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches for creating derivatives with potential biological activities. Bezenšek et al. (2012) reported a simple one-pot synthesis of imidazolone derivatives, highlighting the versatility and potential of these compounds in pharmaceutical research (Bezenšek et al., 2012).
Docking Studies and Anti-microbial Evaluation
Further studies include docking studies and anti-microbial evaluations, indicating the breadth of research into these compounds' biological activities. Spoorthy et al. (2021) conducted such studies, providing insights into the compounds' mechanisms of action and efficacy (Spoorthy et al., 2021).
Antioxidant Ability Studies
Research into the antioxidant capabilities of these compounds has also been explored. Hussain (2016) synthesized derivatives containing 2,6-dimethoxyphenol, showing significant free-radical scavenging ability (Hussain, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-3-30-23(29)22-19(13-21(28)26(25-22)18-7-5-4-6-8-18)31-15-20(27)24-14-17-11-9-16(2)10-12-17/h4-13H,3,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGHZICNYSIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-methylbenzyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
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